molecular formula C13H8Cl2O3 B8505098 3-(2,4-Dichlorophenoxy)benzoic acid

3-(2,4-Dichlorophenoxy)benzoic acid

Cat. No.: B8505098
M. Wt: 283.10 g/mol
InChI Key: YPUMRLRMRBLVOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-Dichlorophenoxy)benzoic acid is an organic compound with the molecular formula C13H8Cl2O3 It is a derivative of benzoic acid, where the benzene ring is substituted with a 2,4-dichlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dichlorophenoxy)benzoic acid typically involves the reaction of 2,4-dichlorophenol with 3-chlorobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. One such method includes the use of a continuous flow reactor, which allows for better control over reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(2,4-Dichlorophenoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

3-(2,4-Dichlorophenoxy)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential herbicidal properties, similar to other phenoxy herbicides.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenoxy)benzoic acid involves its interaction with specific molecular targets. In the case of its herbicidal activity, the compound mimics the action of natural plant hormones, leading to uncontrolled growth and eventually plant death. The molecular pathways involved include the disruption of cell wall plasticity, alteration of protein synthesis, and increased ethylene production.

Comparison with Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.

    2-Methyl-4-chlorophenoxyacetic acid (MCPA): Another herbicide with comparable properties.

    3,5-Dibromo-4-hydroxybenzonitrile (Bromoxynil): A herbicide with a different halogen substitution pattern.

Uniqueness: 3-(2,4-Dichlorophenoxy)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chlorination and phenoxy substitution make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H8Cl2O3

Molecular Weight

283.10 g/mol

IUPAC Name

3-(2,4-dichlorophenoxy)benzoic acid

InChI

InChI=1S/C13H8Cl2O3/c14-9-4-5-12(11(15)7-9)18-10-3-1-2-8(6-10)13(16)17/h1-7H,(H,16,17)

InChI Key

YPUMRLRMRBLVOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The product (10 g) from paragraph (a) was dissolved in dimethyl formamide (150 ml), cooled to 5°-10° C. and concentrated hydrochloric acid (40 ml) added dropwise, the temperature being kept at 10°-15° C. The mixture was then kept at 5° C. while sodium nitrate (5.2 g) in water (20 ml) was added dropwise with stirring over a period of 30 minutes. The solution so prepared was added dropwise to a solution of cuprous chloride (19 g) in concentrated hydrochloric acid (150 ml) kept at 10° C., giving a thick green suspension. When addition was complete, the mixture was left to stand overnight and then heated to 60° C. for 30 minutes. The white solid was filtered off, dried, and recrystallised from petroleum (100°-120° C.) to give 3(2,4-dichlorophenoxy)benzoic acid (5.1 g) with a melting point of 143°-144° C. This compound was used as starting material for compound no 19 of Table 1.
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Synthesis routes and methods II

Procedure details

The product (10 g) from paragraph (a) was dissolved in dimethyl formamide (150 ml), cooled to 5°-10° C. and concentrated hydrochloric acid (40 ml) added dropwise, the temperature being kept at 10°-15° C. The mixture was then kept at 5° C. while sodium nitrite (5.2 g) in water (20 ml) was added dropwise with stirring over a period of 30 minutes. The solution so prepared was added dropwise to a solution of cuprous chloride (19 g) in concentrated hydrochloric acid (150 ml) kept at 10° C., giving a thick green suspension. When addition was complete, the mixture was left to stand overnight and then heated to 60° C. for 30 minutes. The white solid was filtered off, dried, and recrystallised from petroleum (100°-120° C.) to give 3(2,4-dichlorophenoxy)benzoic acid (5.1 g) with a melting point of 143°-144° C. This compound was used as starting material for compound No. 19 of Table 1.
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